4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid

Medicinal Chemistry Scaffold Hopping Regioisomer SAR

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4) is a bicyclic heterocyclic building block comprising a fully saturated cyclohexane ring fused to a furan ring bearing a carboxylic acid at the 3-position. Its molecular formula is C9H10O3, with a molecular weight of 166.17 g/mol and a computed XLogP3-AA of 1.7.

Molecular Formula C9H10O3
Molecular Weight 166.176
CAS No. 436085-66-4
Cat. No. B2904028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid
CAS436085-66-4
Molecular FormulaC9H10O3
Molecular Weight166.176
Structural Identifiers
SMILESC1CCC2=C(C1)C(=CO2)C(=O)O
InChIInChI=1S/C9H10O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11)
InChIKeyQQPMDRGNNFKVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4): A Saturated Heterocyclic Scaffold for Drug Discovery


4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4) is a bicyclic heterocyclic building block comprising a fully saturated cyclohexane ring fused to a furan ring bearing a carboxylic acid at the 3-position. Its molecular formula is C9H10O3, with a molecular weight of 166.17 g/mol and a computed XLogP3-AA of 1.7 [1]. This compound is a member of the tetrahydrobenzofuran carboxylic acid family, which serves as a scaffold in medicinal chemistry for generating libraries of bioactive molecules, including beta-lactam antibiotics and antitumor agents [2]. The saturated core distinguishes it from aromatic benzofurans, offering distinct physicochemical properties and synthetic utility for researchers seeking to modulate lipophilicity and conformational flexibility in lead optimization programs.

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4): Why Structural Isomers and Analogs Are Not Interchangeable


The precise regioisomeric and oxidation-state identity of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid is critical for its intended application. In-class compounds such as the 4-oxo derivative (4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, CAS 56671-28-4) possess a ketone group at the 4-position, dramatically altering reactivity for amide coupling and enolate chemistry [1]. Similarly, the regioisomer 4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid (CAS 1481114-96-8) places the acid at the 6-position of the cyclohexane ring, changing the geometry of the resulting amide and impacting biological target engagement . Substitution with the fully aromatic benzofuran-3-carboxylic acid introduces a planar, electron-rich system with a different lipophilicity profile, which can compromise the conformational flexibility sought in saturated scaffolds. These differences in electronic structure, steric environment, and hydrogen-bonding capacity mean that substituting one analog for another can invalidate a synthetic route or SAR study. The specific combination of the 3-carboxylic acid on a fully saturated tetrahydrobenzofuran core defines a unique chemical space that cannot be replicated by its closest relatives.

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4): Product-Specific Quantitative Differentiation Guide


Structural Differentiation: Saturated Core and 3-Carboxylic Acid Regiochemistry

The target compound, 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4), is structurally unique among its closest commercially available analogs. It features a fully saturated tetrahydrobenzofuran core with a carboxylic acid at the 3-position. This contrasts directly with the 4-oxo analog (4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, CAS 56671-28-4), which contains a ketone group at the 4-position [1], and the regioisomeric 6-carboxylic acid (4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid, CAS 1481114-96-8) . The saturated nature of the target compound eliminates the aromaticity of the furan ring, introducing conformational flexibility and a different electronic profile compared to benzofuran-3-carboxylic acid (aromatic core) [2].

Medicinal Chemistry Scaffold Hopping Regioisomer SAR

Purity and Quality: A Critical Parameter for Reproducible Research

Commercial availability with defined purity levels is essential for research reproducibility. The target compound is offered by multiple vendors with a guaranteed minimum purity of 97%, as specified in product datasheets . This is a key differentiator from less rigorously characterized or in-house synthesized material. In contrast, some analogs may be available only in lower purity grades, which can introduce impurities that confound biological assay results or impede crystallization efforts.

Chemical Synthesis Building Block Quality Control

Conformational Flexibility and Lipophilicity as a Saturated Bioisostere

The saturated tetrahydrobenzofuran core of the target compound (XLogP3-AA = 1.7) [1] offers a distinct physicochemical profile compared to its aromatic counterpart, benzofuran-3-carboxylic acid (computed XLogP3 = 2.0) [2]. This reduction in lipophilicity (ΔXLogP = -0.3) and the introduction of conformational flexibility are desirable in medicinal chemistry to improve solubility and reduce off-target promiscuity, aligning with modern drug design principles that favor saturated, 'escape from flatland' scaffolds. Furthermore, the saturated core differentiates it from the 4-oxo analog (4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid), which is less flexible due to the planar ketone and possesses a higher topological polar surface area (TPSA = 63.6 Ų) [3] compared to the target compound (TPSA = 50.4 Ų) [1].

Bioisostere Drug Design Physicochemical Properties

Optimal Research and Industrial Applications for 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4)


Medicinal Chemistry: Generation of Saturated Heterocyclic Amide Libraries

The carboxylic acid group at the 3-position is ideally suited for standard amide coupling reactions with a wide range of primary and secondary amines. This makes 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid a valuable building block for synthesizing libraries of novel amides for biological screening. The saturated core introduces conformational flexibility and a three-dimensional shape distinct from flat aromatic amides, which is highly sought after in modern drug discovery to improve compound developability [1].

Synthetic Methodology: A Substrate for Exploring Novel C-H Functionalization

The fully saturated cyclohexane ring in the tetrahydrobenzofuran core presents multiple unactivated C-H bonds. This compound serves as an excellent substrate for investigating and developing new methods for site-selective C-H functionalization. Its rigid bicyclic framework simplifies reaction outcome analysis and offers a practical platform for advancing synthetic chemistry techniques relevant to complex molecule construction.

Physicochemical Studies: A Probe for Investigating Conformation-Dependent Properties

With its defined saturated core and a computed XLogP3-AA of 1.7, this compound serves as a useful probe for studying the relationship between molecular saturation, conformation, and physicochemical properties like solubility and permeability [2]. It can be used as a model system to validate computational models that predict the impact of 'escaping flatland' on ADME parameters.

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